(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide
Beschreibung
(3S)-3-Amino-3-(2-methylpyrimidin-4-yl)propanamide is a chiral small molecule characterized by a pyrimidine ring substituted with a methyl group at the 2-position and a propanamide side chain with an amino group at the 3S configuration. Its molecular formula is C₉H₁₃N₃O (molecular weight: 179.22 g/mol).
Eigenschaften
Molekularformel |
C8H12N4O |
|---|---|
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide |
InChI |
InChI=1S/C8H12N4O/c1-5-11-3-2-7(12-5)6(9)4-8(10)13/h2-3,6H,4,9H2,1H3,(H2,10,13)/t6-/m0/s1 |
InChI-Schlüssel |
SDYNZERQHTZKCW-LURJTMIESA-N |
Isomerische SMILES |
CC1=NC=CC(=N1)[C@H](CC(=O)N)N |
Kanonische SMILES |
CC1=NC=CC(=N1)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and a suitable amino acid derivative.
Formation of Intermediate: The amino acid derivative undergoes a coupling reaction with 2-methylpyrimidine under specific conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).
Purification: The intermediate product is purified using techniques like column chromatography.
Final Product: The purified intermediate is then subjected to further reactions, such as hydrogenation or deprotection, to yield the final product, (3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the pyrimidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-Amino-3-(3-methylpyridin-4-yl)propanamide
Key Differences :
- Heterocycle : This analog replaces the pyrimidine ring with a pyridine ring (one nitrogen atom at position 1), altering electronic properties and binding affinity.
- Substituent Position : The methyl group is at the 3-position on the pyridine ring (vs. 2-methyl on pyrimidine in the target compound), affecting steric interactions.
- Biological Implications : Pyridine derivatives often exhibit distinct pharmacokinetic profiles due to differences in polarity and metabolic stability. While the target compound’s pyrimidine may favor interactions with nucleotide-binding domains (e.g., kinases), the pyridine analog’s activity remains underexplored .
Data Comparison :
| Property | Target Compound | (3S)-3-Amino-3-(3-methylpyridin-4-yl)propanamide |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O | C₉H₁₃N₃O |
| Heterocycle | Pyrimidine (2 N atoms) | Pyridine (1 N atom) |
| Substituent Position | 2-methyl (pyrimidin-4-yl) | 3-methyl (pyridin-4-yl) |
| Molecular Weight | 179.22 g/mol | 179.22 g/mol |
| Potential Target | Kinases, enzymes | Unknown (structural similarity suggests overlap) |
(2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids
Key Differences :
- Ring Saturation : The hexahydropyrimidine core is saturated, increasing conformational flexibility compared to the aromatic pyrimidine in the target compound.
- Functional Groups: A sulfanylpropanoyl group and carboxylic acid replace the propanamide and amino groups, significantly altering solubility and reactivity.
- Biological Activity: These compounds are explicitly designed as antihypertensive agents, likely targeting angiotensin-converting enzyme (ACE) or similar pathways.
Data Comparison :
| Property | Target Compound | (2S,4S)-Hexahydropyrimidine Derivative |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O | C₉H₁₄N₂O₃S |
| Heterocycle | Aromatic pyrimidine | Saturated hexahydropyrimidine |
| Key Functional Groups | Amide, amino | Carboxylic acid, sulfanylpropanoyl |
| Molecular Weight | 179.22 g/mol | 246.29 g/mol |
| Biological Activity | Hypothesized kinase inhibition | Confirmed antihypertensive activity |
Research Findings and Implications
- Structural Flexibility vs. Rigidity : The saturated hexahydropyrimidine in ’s compound may improve membrane permeability but reduce target specificity compared to the aromatic pyrimidine in the target compound .
- Electronic Effects : The pyrimidine ring’s electron deficiency in the target compound could enhance π-π stacking interactions with aromatic residues in enzymes, a feature absent in pyridine analogs .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
